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Compound of Interest

Compound Name:
N,N-dimethyl-L-tyrosine methyl

ester

CAS No.: 57746-16-4

Cat. No.: B8351089

Get Quote

Executive Summary & Strategic Context
N,N-Dimethyl-L-Tyrosine Methyl Ester (DMT-OMe) is a critical synthetic intermediate and

bioactive scaffold, particularly in the development of opioid peptidomimetics (e.g., Dmt-Tic

analogues) and prodrug formulations. Its structural integrity relies on two specific modifications

to the native L-Tyrosine backbone: C-terminal esterification and N-terminal dimethylation.

For drug development professionals, Infrared (IR) Spectroscopy is not merely a fingerprinting

tool; it is the primary rapid-screening method to validate these two transformations before

proceeding to more expensive NMR or MS analysis.

This guide provides a comparative spectral analysis of DMT-OMe against its precursors—L-

Tyrosine and L-Tyrosine Methyl Ester—to establish a self-validating quality control protocol.
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To interpret the IR spectrum of DMT-OMe accurately, one must deconstruct the molecule into

its three pharmacophoric zones. The spectral "performance" is defined by the presence of

specific bands and, crucially, the absence of others.

The Three Critical Zones
Zone A: The Phenolic Hydroxyl (Ar-OH)

Status: Unmodified.

Signal: Retains the broad O-H stretch, though often sharper than in zwitterionic tyrosine

due to the lack of ammonium salt interactions.

Zone B: The Methyl Ester (COOCH₃)

Status: Modified from Carboxylic Acid.

Signal: Appearance of a strong, sharp Carbonyl (C=O) stretch at 1735–1750 cm⁻¹. This

differentiates it from the carboxylate of native tyrosine (~1600 cm⁻¹).

Zone C: The Tertiary Amine (-N(CH₃)₂)

Status: Modified from Primary Amine.

Signal:Diagnostic Silence. The complete disappearance of N-H stretching bands (3300–

3500 cm⁻¹) is the definitive proof of full N-methylation.

Comparative Spectral Analysis
This section compares DMT-OMe with its most common "alternatives"—its synthetic

precursors. Use this data to determine if your reaction (Esterification or Reductive Amination)

was successful.

Comparative Data Table
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Functional
Group

Vibration
Mode

L-Tyrosine

(Zwitterion)

L-Tyrosine

Methyl Ester

(Primary

Amine)

DMT-OMe

(Tertiary

Amine)

Diagnostic

Note

Amine (N-H) Stretch

~3200–3000

cm⁻¹ (Broad,

Ammonium

NH₃⁺)

3300–3400

cm⁻¹

(Doublet:

Sym & Asym

NH₂)

ABSENT

Primary

Indicator of

N-Methylation

Carbonyl

(C=O)
Stretch

~1600 cm⁻¹

(Carboxylate

COO⁻

asymmetric)

1735–1750

cm⁻¹ (Ester

C=O)

1735–1750

cm⁻¹ (Ester

C=O)

Primary

Indicator of

Esterification

Phenol (O-H) Stretch

~3200 cm⁻¹

(Overlaps

with NH)

~3200–3400

cm⁻¹ (Broad)

3200–3400

cm⁻¹ (Broad)

Confirms

Tyrosine

backbone

integrity

Amine (C-N) Stretch ~1300 cm⁻¹
1250–1020

cm⁻¹

1250–1020

cm⁻¹

Shifts slightly

due to methyl

steric bulk

Methyl (C-H) Stretch (sp³)
Weak/Obscur

ed

~2950 cm⁻¹

(O-Me only)

2800–3000

cm⁻¹ (Distinct

N-Me & O-

Me)

Increased

intensity in

DMT-OMe

Aromatic

Ring
C=C Stretch

1515, 1615

cm⁻¹

1515, 1615

cm⁻¹

1515, 1615

cm⁻¹

"Fingerprint"

for Tyrosine

core

Detailed Comparative Analysis
Comparison 1: DMT-OMe vs. L-Tyrosine (The Zwitterion Effect)

L-Tyrosine exists as a zwitterion in the solid state. Its spectrum is dominated by a broad

"ammonium" band (3000–2500 cm⁻¹) and carboxylate peaks (1600 & 1410 cm⁻¹).
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DMT-OMe is a neutral organic molecule (unless a salt).

Key Shift: The "messy" zwitterionic region clears up. The Carbonyl shifts dramatically from

1600 cm⁻¹ (COO⁻) to a sharp 1740 cm⁻¹ (Ester C=O).

Comparison 2: DMT-OMe vs. L-Tyrosine Methyl Ester (The
Amine Shift)

L-Tyrosine Methyl Ester is a primary amine. It displays two distinct sharp spikes between

3300 and 3400 cm⁻¹ (Symmetric and Asymmetric N-H stretch) and an N-H bending vibration

near 1600 cm⁻¹.[1]

DMT-OMe is a tertiary amine.

Key Shift: The 3300–3500 cm⁻¹ region becomes "silent" except for the broad Phenol O-H.

If you see sharp spikes here, your methylation is incomplete (presence of mono-methyl or

primary amine contaminants).

Experimental Protocol: Validated Workflow
This protocol ensures high-fidelity spectral acquisition, specifically addressing the physical

properties of methylated tyrosine derivatives (often oils or low-melting solids).

Method A: Attenuated Total Reflectance (ATR) –
Recommended
Best for: Oils, gums, and rapid screening of powders.

Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background

scan shows flat baseline (no residual lipid/protein bands).

Sample Deposition:

If Oil: Place 10 µL of DMT-OMe directly on the crystal center.

If Solid: Place ~5 mg of powder and apply high pressure using the anvil to ensure contact.

Acquisition:
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Resolution: 4 cm⁻¹

Scans: 32 (minimum) to reduce noise in the fingerprint region.

Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) to adjust

for penetration depth differences.

Method B: KBr Pellet – For Crystalline Salts (e.g., HCl
salt)
Best for: Publication-quality spectra of solid salts.

Ratio: Mix 2 mg of DMT-OMe with 200 mg of dry spectroscopic-grade KBr (1:100 ratio).

Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning:

Do not over-grind if the sample is hygroscopic.

Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

Analysis: Scan immediately to prevent water uptake (which obscures the O-H/N-H region).

Decision Logic & Visualization
Workflow: Identity Verification
The following diagram illustrates the logical flow for confirming the structure of DMT-OMe using

IR data.
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Start: Acquire IR Spectrum

Check 1735-1750 cm⁻¹
(Sharp Peak?)

Ester Group Confirmed

Yes

STOP: Hydrolysis or
Failed Esterification

No (Peak at ~1600)

Check 3300-3500 cm⁻¹
(Sharp Doublet?)

STOP: Primary Amine Present
(Unreacted Precursor)

Yes (Doublet)

Check 3300-3500 cm⁻¹
(Single Sharp Peak?)

No

STOP: Secondary Amine
(Mono-methylated)

Yes (Singlet)

PASS: Tertiary Amine
(No N-H Stretch)

No (Only Broad OH)

Identity Validated:
N,N-Dimethyl-L-Tyr-OMe

Click to download full resolution via product page

Caption: Step-by-step decision tree for validating N,N-dimethyl-L-tyrosine methyl ester
synthesis via IR spectroscopy.
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Artifact
Spectral
Appearance

Cause Solution

Water Vapor

"Noise" or jagged

peaks at 3600–3800

cm⁻¹ and 1500–1600

cm⁻¹.

Insufficient instrument

purging.

Purge sample

chamber with N₂ for 2

mins before scanning.

Residual Solvent

(DMF/DMSO)

Strong peak at 1660–

1670 cm⁻¹ (Amide I

like).

Incomplete drying

after synthesis.

Dry sample under

high vacuum (<1

mbar) at 40°C for 4

hours.

CO₂
Sharp doublet at 2350

cm⁻¹.

Changes in room

atmosphere

(breathing near

sample).

Ignore (does not

overlap with

diagnostic peaks), or

background subtract.

Broad O-H Swamping
Massive broad band

3600–2500 cm⁻¹.

Wet KBr or

hygroscopic sample.

Dry KBr powder

overnight; Use ATR

instead of KBr.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. orgchemboulder.com [orgchemboulder.com]

2. Tyrosine, n-acetyl-l-, ethyl ester hydrate [webbook.nist.gov]

3. Tyrosine Methyl Ester | C10H13NO3 | CID 70652 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. L-tyrosine-methyl-ester | C10H14NO3+ | CID 6930701 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Advanced Characterization Guide: IR Spectroscopy of
N,N-Dimethyl-L-Tyrosine Methyl Ester]. BenchChem, [2026]. [Online PDF]. Available at:
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spectroscopy-of-n-n-dimethyl-l-tyrosine-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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